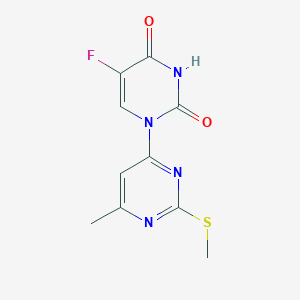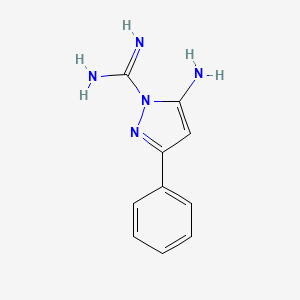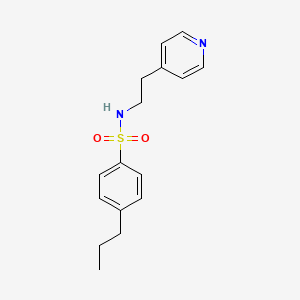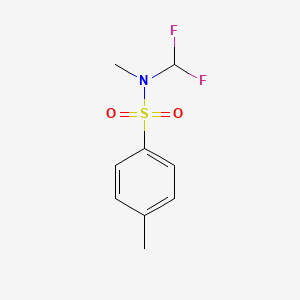
5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bipyrimidine derivatives often involves multicomponent reactions. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized via an Aldol–Michael addition reaction in aqueous solution, yielding the product with high efficiency (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of bipyrimidine derivatives is typically confirmed using spectroscopic methods and X-ray crystallography. For example, the mentioned compound's structure was elucidated and confirmed, showcasing the importance of these analytical techniques in understanding the spatial arrangement of atoms within the molecule (Barakat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of bipyrimidine derivatives can be influenced by various substituents. For example, the presence of a fluoro group can significantly affect the molecule's reactivity, such as facilitating hydrogen-deuterium exchange under base catalysis in related fluoro-pyrimidinones (Kheifets et al., 2004).
Physical Properties Analysis
The physical properties of bipyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray diffraction and NMR spectroscopy.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are essential for understanding the compound's behavior in chemical reactions and potential applications in synthesis and drug design.
References
Applications De Recherche Scientifique
Luminescence Studies and Tautomer Analysis
A study focused on the fluorescence (FL) spectra of 5-fluorouracil (FU) and its derivatives, including 5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione, identified the luminescence characteristics of various FU tautomers. Density functional theory (DFT) calculations were used to understand their spectral properties, which are crucial for applications in sensing and molecular recognition (Ostakhov et al., 2019).
Crystal Structure and Molecular Configuration
Another significant application is in the determination of the molecular structure and crystallography of fluorouracil derivatives. For example, the crystal structure of 5-fluorouracil-thymine solid solutions was explored to understand the intermolecular interactions and occupational disorder within crystalline materials. These insights are valuable for the development of new materials and pharmaceutical formulations (Barnett et al., 2006).
Synthesis and Characterization of Derivatives
The synthesis and characterization of fluorouracil derivatives are also critical applications. Studies have shown how these compounds can be synthesized and how their structures are confirmed using spectroscopic methods and X-ray crystallography, providing a foundation for further research and development in chemistry and pharmacology (Barakat et al., 2016).
Antimicrobial Activity
Research on fluorinated compounds, including derivatives of 5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione, has extended into evaluating their antimicrobial properties. These compounds have shown promise against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Desai et al., 2013).
Chemical Reactivity and Interaction Studies
Understanding the chemical reactivity and interaction mechanisms of fluorouracil derivatives is crucial for applications in chemical synthesis and drug development. Studies on the activation and subsequent reactions of these compounds provide insights into their chemical behavior, which is essential for developing new synthetic methodologies and therapeutic agents (Loksha et al., 2009).
Propriétés
IUPAC Name |
5-fluoro-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c1-5-3-7(13-9(12-5)18-2)15-4-6(11)8(16)14-10(15)17/h3-4H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBRQPNJCIVZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)


![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
